3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that combines the structural features of thiazole and isoxazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form isoxazoles .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green chemistry approaches, such as catalyst-free and microwave-assisted one-pot methods, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and industrial catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiretroviral activities.
Isoxazole Derivatives: Isoxazole-based compounds such as isoxazole-3-carboxamides are known for their analgesic and anti-inflammatory properties.
Uniqueness
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to its combined structural features of thiazole and isoxazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(13-11-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMKVOHIYFTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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